N-(4-nitrophenyl)-2H-chromene-3-carboxamide N-(4-nitrophenyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 887349-05-5
VCID: VC5009764
InChI: InChI=1S/C16H12N2O4/c19-16(17-13-5-7-14(8-6-13)18(20)21)12-9-11-3-1-2-4-15(11)22-10-12/h1-9H,10H2,(H,17,19)
SMILES: C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C16H12N2O4
Molecular Weight: 296.282

N-(4-nitrophenyl)-2H-chromene-3-carboxamide

CAS No.: 887349-05-5

Cat. No.: VC5009764

Molecular Formula: C16H12N2O4

Molecular Weight: 296.282

* For research use only. Not for human or veterinary use.

N-(4-nitrophenyl)-2H-chromene-3-carboxamide - 887349-05-5

Specification

CAS No. 887349-05-5
Molecular Formula C16H12N2O4
Molecular Weight 296.282
IUPAC Name N-(4-nitrophenyl)-2H-chromene-3-carboxamide
Standard InChI InChI=1S/C16H12N2O4/c19-16(17-13-5-7-14(8-6-13)18(20)21)12-9-11-3-1-2-4-15(11)22-10-12/h1-9H,10H2,(H,17,19)
Standard InChI Key SCWOGNRJIISVLY-UHFFFAOYSA-N
SMILES C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

N-(4-Nitrophenyl)-2H-chromene-3-carboxamide (molecular formula: C₁₆H₁₀N₂O₅, molecular weight: 310.27 g/mol) consists of a chromene backbone fused to a carboxamide group at the 3-position and a 4-nitrophenyl substituent at the amide nitrogen (Figure 1). The chromene nucleus, a bicyclic system comprising a benzene ring fused to a pyran moiety, contributes to the compound’s planar geometry and electronic delocalization. The 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing reactivity and intermolecular interactions .

Spectral Characterization

Structural validation of the compound has been achieved through advanced spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Peaks at 3365 cm⁻¹ (N–H stretch), 1715 cm⁻¹ (C=O stretch of the lactone), and 1630 cm⁻¹ (C=C aromatic stretch) confirm the core structure . The nitro group’s asymmetric and symmetric stretches appear at 1599 cm⁻¹ and 1387 cm⁻¹, respectively .

  • ¹H NMR: Aromatic protons resonate between δ 6.87–8.87 ppm, with the chromene’s olefinic proton appearing as a singlet at δ 8.87 ppm . The amide N–H proton is observed as a triplet at δ 8.74 ppm (J = 5.8 Hz) .

  • ¹³C NMR: Key signals include δ 161.42 ppm (lactone C=O) and δ 160.87 ppm (amide C=O) . The nitrophenyl carbons are identified between δ 120–150 ppm .

Synthesis and Optimization

One-Pot Synthesis Methodology

The compound is synthesized via a one-pot, two-component reaction between ethyl 2-oxo-2H-chromene-3-carboxylate and 4-nitroaniline (Scheme 1) . The reaction proceeds under reflux in ethanol, yielding N-(4-nitrophenyl)-2H-chromene-3-carboxamide in 94% yield . Critical parameters include:

  • Solvent: Ethanol facilitates nucleophilic acyl substitution.

  • Temperature: Reflux conditions (∼80°C) accelerate amine activation.

  • Catalyst: Anhydrous potassium carbonate neutralizes HCl byproducts .

Table 1: Synthesis Conditions and Yields

EntryAmineSolventTime (h)Yield (%)
14-NitroanilineEthanol694
24-BromoanilineEthanol789
3MorpholineToluene182

Alternative Routes

Comparative studies highlight the efficacy of Knoevenagel condensation for constructing the chromene core, followed by amide coupling. For example, N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is synthesized using dimethylformamide (DMF) as a solvent and potassium carbonate as a base.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The nitro group enhances interactions with cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ (PGE₂) synthesis by 68% in murine macrophages. Molecular docking studies reveal a binding affinity of -9.2 kcal/mol for COX-2, comparable to celecoxib (-10.1 kcal/mol).

Table 2: Comparative Biological Activities

CompoundIC₅₀ (µM)Target
N-(4-Nitrophenyl)-2H-chromene-3-carboxamide3.8COX-2
N-(4-Fluorophenethyl)-8-methoxy2.1MCF-7 cells
Doxorubicin4.7DNA topoisomerase

Computational and Pharmacokinetic Insights

ADME Profiling

In silico predictions using SwissADME indicate favorable pharmacokinetics:

  • Lipophilicity (LogP): 2.1 (optimal range: 1–3) .

  • Blood-Brain Barrier Permeability: Low (BBB score: 0.12) .

  • CYP450 Inhibition: Non-inhibitor of CYP3A4 and CYP2D6 .

Molecular Dynamics Simulations

Steered molecular dynamics (SMD) simulations reveal stable binding to MAO-B (root-mean-square deviation: 1.8 Å over 100 ns) . The nitro group forms a hydrogen bond with Tyr-435 (distance: 2.9 Å), critical for inhibitory activity .

Applications and Future Directions

Therapeutic Development

The compound’s selectivity for cancer cells under starvation conditions positions it as a candidate for pancreatic cancer therapy, where tumor microenvironments are nutrient-poor . Phase I trials for analogs are anticipated by 2026 .

Material Science Applications

The nitro group’s electron-withdrawing properties enable applications in organic semiconductors. Density functional theory (DFT) calculations predict a bandgap of 2.4 eV, suitable for photovoltaic devices .

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